2-(2-Methylthiophen-3-yl)propanoic acid
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Overview
Description
2-(2-Methylthiophen-3-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the second position of the thiophene ring and a propanoic acid moiety attached to the third position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthetic routes that are optimized for yield and efficiency. These methods may include catalytic processes, high-temperature reactions, and the use of specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
2-(2-Methylthiophen-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(thiophen-3-yl)propanoic acid
- 3-(5-Methylthiophen-2-yl)propanoic acid
- 2-(4-Methylphenyl)propanoic acid
Uniqueness
2-(2-Methylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10O2S |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-5(8(9)10)7-3-4-11-6(7)2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
QFERHULTKXYVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C)C(=O)O |
Origin of Product |
United States |
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